1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is also known as 4-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one . It has a molecular weight of 421.53 .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Chemistry and Synthesis
The complex chemical structure of 1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone suggests its potential for diverse chemical reactions and synthesis pathways. The molecule includes functional groups that allow for nucleophilic aromatic substitution reactions, a method useful in synthesizing various pharmaceutical compounds. For example, the reaction of piperidine with nitrobenzene derivatives in the presence of a base results in the formation of aryl piperidines, indicating potential pathways for modifying or enhancing the parent compound for specific therapeutic applications (F. Pietra & D. Vitali, 1972).
Pharmacological Potential
The pharmacophore of this compound, characterized by arylcycloalkylamines, indicates its potential for binding affinity at D2-like receptors, suggesting applications in neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The significance of arylalkyl substituents in improving potency and selectivity for D2-like receptors has been emphasized, highlighting the therapeutic potential of compounds with similar structures (D. Sikazwe et al., 2009).
Role in Drug Design and Development
The presence of piperazine and benzothiazinone moieties in related compounds such as Macozinone (PBTZ169), which targets Mycobacterium tuberculosis, showcases the importance of structural elements similar to those found in this compound. These components are crucial in the synthesis of cell wall arabinan polymers, demonstrating the compound's potential in drug development for treating tuberculosis and possibly other bacterial infections (V. Makarov & K. Mikušová, 2020).
Exploration of Novel Therapeutic Agents
Piperazine derivatives, including structures related to this compound, have been highlighted for their wide range of therapeutic uses such as antipsychotic, antihistamine, anticancer, and antiviral activities. Research emphasizes the flexibility of the piperazine scaffold in drug discovery, suggesting that modifications to the substituent patterns can significantly impact the medicinal potential of resultant molecules. This underscores the importance of structural analogs of this compound in the development of new therapeutic agents (A. Rathi et al., 2016).
properties
IUPAC Name |
1-[4-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-19(29)20-3-5-22(6-4-20)26-13-11-21(12-14-26)25(30)28-17-15-27(16-18-28)23-7-9-24(31-2)10-8-23/h3-10,21H,11-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRAGHJEJSEYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.